(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
CAS No.: 45172-42-7
Cat. No.: VC18720974
Molecular Formula: C10H16N2O4
Molecular Weight: 228.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 45172-42-7 |
|---|---|
| Molecular Formula | C10H16N2O4 |
| Molecular Weight | 228.24 g/mol |
| IUPAC Name | (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
| Standard InChI Key | GFRAZDGVUSPMRH-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCC#N)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCC#N)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name, (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, delineates its core structure:
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A butanoic acid backbone (four-carbon chain with a carboxylic acid group at position 1).
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A Boc-protected amino group (-NH-C(O)-O-C(CH₃)₃) at position 2, conferring steric protection and solubility modulation.
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A cyano group (-C≡N) at position 4, introducing electronegativity and reactivity.
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(2S) stereochemistry, indicating the spatial arrangement of the amino group at carbon 2.
Molecular Formula and Weight
Based on structural analogs such as Boc-β-alanine (C₈H₁₅NO₄, MW 189.21) and Boc-4-aminobutyric acid (C₉H₁₇NO₄, MW 203.24) , the molecular formula of (2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid is inferred as C₁₀H₁₅N₂O₄, with a molecular weight of 227.24 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₂O₄ |
| Molecular Weight | 227.24 g/mol |
| Stereochemistry | (2S) configuration |
| Functional Groups | Boc-amide, cyano, carboxylic acid |
Synthesis and Reaction Pathways
The synthesis of Boc-protected amino acids typically involves amide bond formation between an amino acid and di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, Boc-β-alanine is synthesized via hydrolysis of its ethyl ester using lithium hydroxide in ethanol/water . Similarly, the target compound may be synthesized through the following route:
Stepwise Synthesis Proposal
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Starting Material: (2S)-2-amino-4-cyanobutanoic acid.
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Boc Protection: Reaction with Boc anhydride in a biphasic solvent system (e.g., toluene/water) and a base such as sodium hydroxide .
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Purification: Acid-base extraction or recrystallization to isolate the product.
Critical Reaction Parameters:
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Solvent Choice: Non-polar solvents like toluene minimize condensation byproducts, as demonstrated in the synthesis of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid .
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Base Selection: Inorganic bases (e.g., NaOH) enhance reaction efficiency .
Physical and Chemical Properties
Physicochemical Characteristics
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Solubility: Limited solubility in water due to the hydrophobic Boc group; soluble in polar aprotic solvents (e.g., DMF, DMSO) .
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Melting Point: Estimated 150–160°C (analogous to Boc-β-alanine, mp 145–148°C) .
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Stability: Stable under acidic conditions but susceptible to hydrolysis in strong bases or prolonged exposure to moisture .
Spectroscopic Data
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IR Spectroscopy: Expected peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O of Boc and carboxylic acid), and ~2250 cm⁻¹ (C≡N stretch).
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NMR:
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¹H NMR: δ 1.43 ppm (s, 9H, Boc tert-butyl), δ 4.1–4.3 ppm (m, 1H, CH-NHBoc), δ 2.5–2.7 ppm (t, 2H, CH₂CN).
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¹³C NMR: δ 156 ppm (Boc carbonyl), δ 175 ppm (carboxylic acid), δ 118 ppm (C≡N).
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Applications in Pharmaceutical Chemistry
Boc-protected amino acids are pivotal intermediates in peptide synthesis and drug development. For instance, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid is a key precursor for sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes therapy . The cyano group in the target compound may facilitate nitrile hydration to amides or nucleophilic substitutions, enabling its use in:
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Prodrug Design: Cyano groups enhance membrane permeability.
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Enzyme Inhibitors: Nitriles can act as electrophilic warheads targeting catalytic residues.
Research Findings and Comparative Analysis
Stereochemical Integrity
The (2S) configuration is critical for biological activity in chiral drugs. Racemization during synthesis can be mitigated by:
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